1-(1-Cyclohexylethyl)-1,2-dimethyldecahydronaphthalene
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Overview
Description
1-(1-Cyclohexylethyl)-1,2-dimethyldecahydronaphthalene is a complex organic compound characterized by its unique structural features. This compound belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. The presence of cyclohexyl and ethyl groups attached to the decahydronaphthalene core imparts distinct chemical and physical properties to the compound.
Preparation Methods
The synthesis of 1-(1-Cyclohexylethyl)-1,2-dimethyldecahydronaphthalene involves several steps, typically starting with the preparation of the decahydronaphthalene core. This can be achieved through hydrogenation of naphthalene under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon. The subsequent introduction of the cyclohexylethyl and methyl groups can be accomplished through Friedel-Crafts alkylation reactions, utilizing reagents like cyclohexylethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Chemical Reactions Analysis
1-(1-Cyclohexylethyl)-1,2-dimethyldecahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur in the presence of halogens (e.g., chlorine or bromine) and a catalyst like iron(III) chloride
Scientific Research Applications
1-(1-Cyclohexylethyl)-1,2-dimethyldecahydronaphthalene has found applications in various scientific research fields:
Chemistry: It serves as a model compound for studying the reactivity and stability of cycloalkanes and their derivatives.
Biology: The compound is used in the synthesis of biologically active molecules and as a reference standard in analytical chemistry.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 1-(1-Cyclohexylethyl)-1,2-dimethyldecahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1-Cyclohexylethyl)-1,2-dimethyldecahydronaphthalene can be compared with other cycloalkanes and their derivatives, such as:
Cyclohexane: A simpler cycloalkane with a single ring structure.
Decahydronaphthalene: The parent compound without the cyclohexylethyl and methyl substitutions.
Cyclohexylethylamine: A related compound with an amine functional group instead of the decahydronaphthalene core
Properties
CAS No. |
88776-48-1 |
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Molecular Formula |
C20H36 |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
8-(1-cyclohexylethyl)-7,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalene |
InChI |
InChI=1S/C20H36/c1-15-13-14-18-11-7-8-12-19(18)20(15,3)16(2)17-9-5-4-6-10-17/h15-19H,4-14H2,1-3H3 |
InChI Key |
ZVXLLSNGJWBZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2CCCCC2C1(C)C(C)C3CCCCC3 |
Origin of Product |
United States |
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